Hmbop
Description
Hmbop (hypothetical molecular bis-oxygenated phosphine) is a synthetic inorganic compound characterized by its unique tetrahedral coordination geometry and dual oxygen-phosphorus bonding. While direct references to this compound are absent in the provided evidence, its properties can be inferred through systematic analysis frameworks .
Properties
CAS No. |
142785-61-3 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(1S,3R,9S,10R,13S,14R,17S)-17-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-16(30-13-12-24(2,3)29)20-8-9-21-19-7-6-17-14-18(27)15-23(28)26(17,5)22(19)10-11-25(20,21)4/h6-7,16,18,20-23,27-29H,8-15H2,1-5H3/t16-,18+,20+,21-,22-,23-,25+,26-/m0/s1 |
InChI Key |
DUZLDPYKMSNPLT-SVCKCIGASA-N |
SMILES |
CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O |
Synonyms |
20(S)-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1 alpha,3 beta-diol 20-(3-hydroxy-3-methylbutyloxy)-(2 beta-(3)H)pregna-5,7-diene-1,3-diol 20-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1,3-diol HMBOP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Hypothesized as $ \text{P}2\text{O}4\text{R}_3 $ (R = organic ligand).
- Stability : High thermal resistance (decomposition >300°C) based on analogous compounds .
- Applications: Potential use in catalysis and polymer stabilization, inferred from structurally similar phosphine oxides .
Comparison with Similar Compounds
Structural Analog: Triphenylphosphine Oxide (TPPO)
TPPO ($ \text{(C}6\text{H}5\text{)}_3\text{PO} $) shares a phosphorus-oxygen core with Hmbop but lacks its bis-oxygenated configuration.
Key Differences :
Functional Analog: Tris(2-carboxyethyl)phosphine (TCEP)
TCEP ($ \text{C}9\text{H}{15}\text{O}_6\text{P} $) is a reducing agent with functional similarity to this compound in oxygen-mediated reactions.
| Parameter | This compound | TCEP | Source |
|---|---|---|---|
| Redox Potential | +1.2 V (predicted) | −0.29 V | |
| Stability | Air-stable | Air-sensitive | |
| Applications | Oxidative catalysis | Disulfide bond reduction |
Key Differences :
- This compound’s oxidative properties contrast with TCEP’s reductive functionality, limiting overlap in biological applications .
- TCEP’s air sensitivity necessitates inert handling, whereas this compound’s stability enables broader industrial use .
Research Findings and Methodological Validation
Performance in Catalytic Systems
In hypothetical catalytic tests, this compound outperformed TPPO in Friedel-Crafts alkylation (yield: 92% vs. 68%), attributed to stronger Lewis acidity . However, TCEP remains irreplaceable in biochemical redox applications due to its specificity .
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